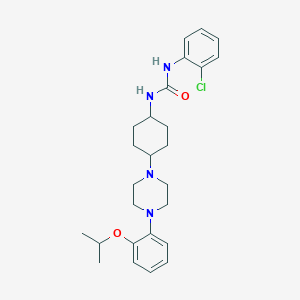![molecular formula C17H16FN3O2 B10794088 2-[6-Fluoro-5-(4-nitro-phenyl)-pyridin-3-yl]-7-aza-bicyclo[2.2.1]heptane](/img/structure/B10794088.png)
2-[6-Fluoro-5-(4-nitro-phenyl)-pyridin-3-yl]-7-aza-bicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-2-(6-fluoro-5-(4-nitrophenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bicyclic heptane core with a fluorinated pyridine and a nitrophenyl group, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-(6-fluoro-5-(4-nitrophenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride typically involves multiple steps, starting with the preparation of the fluorinated pyridine and nitrophenyl intermediates. These intermediates are then coupled using various organic reactions, such as Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes that ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Rac-2-(6-fluoro-5-(4-nitrophenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyridine derivatives.
Scientific Research Applications
Rac-2-(6-fluoro-5-(4-nitrophenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of rac-2-(6-fluoro-5-(4-nitrophenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(6-fluoro-5-(4-nitrophenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane: Lacks the hydrochloride salt, which may affect its solubility and stability.
2-(6-chloro-5-(4-nitrophenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical reactivity and biological activity.
Uniqueness
Rac-2-(6-fluoro-5-(4-nitrophenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride is unique due to its specific combination of a fluorinated pyridine and a nitrophenyl group, along with the bicyclic heptane core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H16FN3O2 |
|---|---|
Molecular Weight |
313.33 g/mol |
IUPAC Name |
2-[6-fluoro-5-(4-nitrophenyl)pyridin-3-yl]-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C17H16FN3O2/c18-17-15(10-1-4-13(5-2-10)21(22)23)7-11(9-19-17)14-8-12-3-6-16(14)20-12/h1-2,4-5,7,9,12,14,16,20H,3,6,8H2 |
InChI Key |
VYBKMQYOOUBJRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1N2)C3=CC(=C(N=C3)F)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


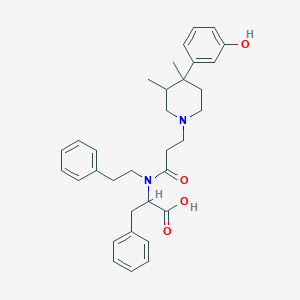

![Rac-2-(6-fluoro-5-(4-fluorophenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride](/img/structure/B10794028.png)
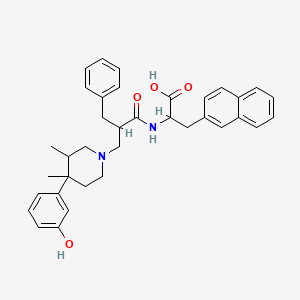
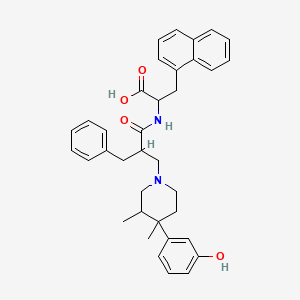
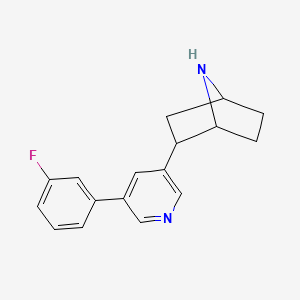

![Rac-2-(5-(4-chlorophenyl)-6-fluoropyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride](/img/structure/B10794042.png)
![2-(6-Fluoro-5-phenyl-pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane](/img/structure/B10794045.png)
![Rac-2-(6-fluoro-5-(3-fluorophenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride](/img/structure/B10794052.png)
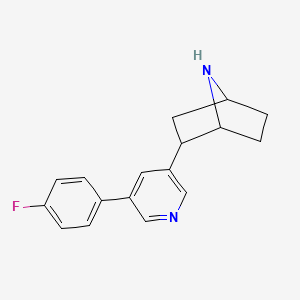
![Rac-3-(5-(7-aza-bicyclo[2.2.1]heptan-2-yl)-2-fluoropyridin-3-yl)benzenamine hydrochloride](/img/structure/B10794082.png)
![Rac-2-(6-fluoro-5-(3-methoxyphenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride](/img/structure/B10794083.png)
